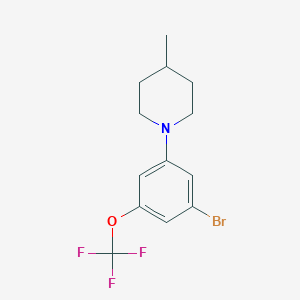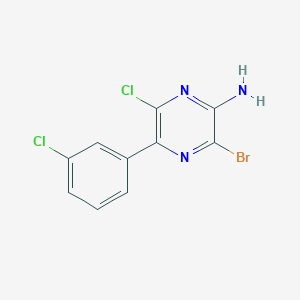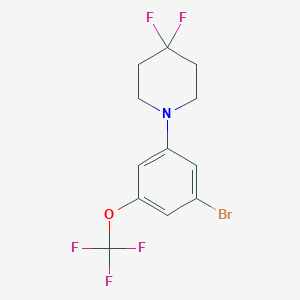
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethoxy, and difluoropiperidine groups
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the brominated aromatic ring with the piperidine moiety . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)phenol: This compound shares the brominated aromatic ring but lacks the piperidine moiety, resulting in different chemical properties.
3-Bromobenzotrifluoride: Similar in having a brominated aromatic ring with trifluoromethyl groups, but it does not contain the piperidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, trifluoromethoxy, and difluoropiperidine groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5NO/c13-8-5-9(7-10(6-8)20-12(16,17)18)19-3-1-11(14,15)2-4-19/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNWQKKGNGRQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
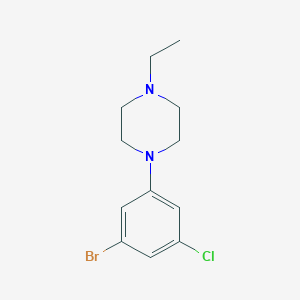





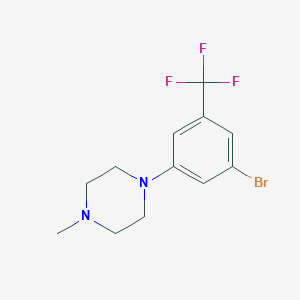
![1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8156986.png)

